

An In-depth Technical Guide to Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

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Abstract

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of a diverse range of pharmaceutical agents. Its bifunctional nature, possessing both a secondary alcohol and a carbamate-protected piperidine ring, makes it a versatile intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate**, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data for characterization.

Chemical and Physical Properties

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a stable, colorless to pale yellow liquid at room temperature. Its key identifying information and physical properties are summarized in the table below.

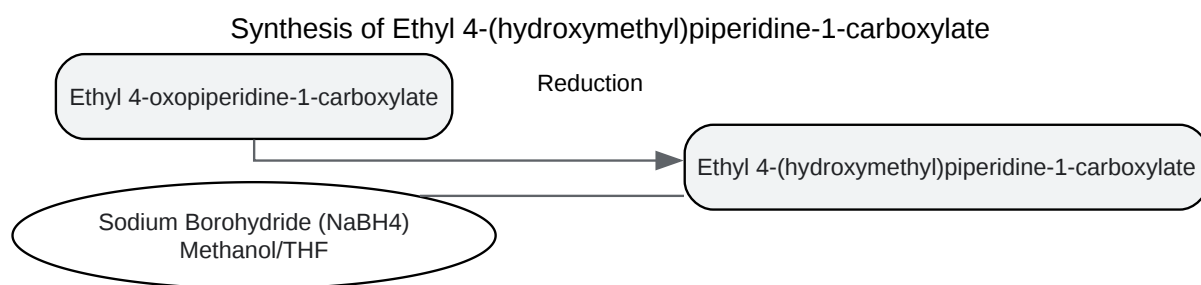
Property	Value	Reference
Chemical Name	Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate	
Synonyms	N-(Ethoxycarbonyl)-4-(hydroxymethyl)piperidine	
CAS Number	105553-73-7	
Molecular Formula	C ₉ H ₁₇ NO ₃	[1]
Molecular Weight	187.24 g/mol	[1]
Appearance	Colorless to slightly yellow/orange clear liquid	[2]
Boiling Point	~204 °C (for the related compound Ethyl 4-piperidinecarboxylate)	[3]
Density	~1.12 g/cm ³ (for the related compound Ethyl 4-hydroxypiperidine-1-carboxylate)	[2]
Solubility	Miscible with water.	[3]
Storage Conditions	Store at 2 - 8 °C	[2]

Synthesis and Purification

A common and efficient method for the synthesis of **Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate** is the reduction of the corresponding ketone, Ethyl 4-oxopiperidine-1-carboxylate.

Synthesis Workflow

The synthesis involves the reduction of a ketone to a secondary alcohol using a mild reducing agent like sodium borohydride.



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Caption: Synthetic route from the corresponding ketone.

Experimental Protocol: Synthesis

This protocol details the reduction of Ethyl 4-oxopiperidine-1-carboxylate to **Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate** using sodium borohydride.^{[2][4]}

Materials:

- Ethyl 4-oxopiperidine-1-carboxylate
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- Sodium borohydride (NaBH₄)
- Deionized water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Round-bottom flask
- Magnetic stirrer and stir bar

- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve Ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a mixture of THF and methanol (1:1 v/v).
- Cool the solution to 0 °C in an ice bath with stirring.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
- Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
- Remove the organic solvents under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude **Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate** can be purified by flash column chromatography.^[5]

Materials:

- Crude **Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate**
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate (EtOAc)
- Chromatography column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
- Pack the chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate** as a clear oil.

Spectral Data and Characterization

The structure and purity of **Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate** are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

- Expected Chemical Shifts (δ) in CDCl_3 :
 - ~4.1 ppm (quartet, 2H): $-\text{O}-\text{CH}_2-\text{CH}_3$ of the ethyl ester.
 - ~3.9 ppm (multiplet, 2H): Protons on the piperidine ring adjacent to the nitrogen atom ($-\text{N}-\text{CH}_2-$).
 - ~3.5 ppm (doublet, 2H): $-\text{CH}_2-\text{OH}$, the hydroxymethyl protons.
 - ~2.8 ppm (multiplet, 2H): Protons on the piperidine ring adjacent to the nitrogen atom ($-\text{N}-\text{CH}_2-$).
 - ~1.8 ppm (multiplet, 1H): Proton at the 4-position of the piperidine ring ($-\text{CH}-\text{CH}_2\text{OH}$).
 - ~1.6-1.4 ppm (multiplet, 4H): Protons at the 2,6 and 3,5 positions of the piperidine ring.
 - ~1.2 ppm (triplet, 3H): $-\text{O}-\text{CH}_2-\text{CH}_3$ of the ethyl ester.
 - A broad singlet corresponding to the hydroxyl proton ($-\text{OH}$) may also be observed.

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum indicates the number of unique carbon environments in the molecule.

- Expected Chemical Shifts (δ) in CDCl_3 :
 - ~155 ppm: Carbonyl carbon of the carbamate ($-\text{N}-\text{C}=\text{O}$).
 - ~67 ppm: Carbon of the hydroxymethyl group ($-\text{CH}_2\text{OH}$).
 - ~61 ppm: Methylene carbon of the ethyl ester ($-\text{O}-\text{CH}_2\text{CH}_3$).
 - ~44 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen ($-\text{N}-\text{CH}_2-$).
 - ~40 ppm: Methine carbon at the 4-position of the piperidine ring ($-\text{CH}-\text{CH}_2\text{OH}$).
 - ~29 ppm: Methylene carbons at the 3,5 positions of the piperidine ring.
 - ~14 ppm: Methyl carbon of the ethyl ester ($-\text{OCH}_2\text{CH}_3$).

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

- Expected Absorption Bands (cm^{-1}):
 - $\sim 3400 \text{ cm}^{-1}$ (broad): O-H stretching of the alcohol group.
 - $\sim 2930\text{-}2850 \text{ cm}^{-1}$: C-H stretching of the alkyl groups.
 - $\sim 1690 \text{ cm}^{-1}$ (strong): C=O stretching of the carbamate.
 - $\sim 1240 \text{ cm}^{-1}$ and $\sim 1100 \text{ cm}^{-1}$: C-O stretching of the ester and alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Expected Molecular Ion Peak (m/z):
 - $[\text{M}+\text{H}]^+$: 188.1230 (calculated for $\text{C}_9\text{H}_{18}\text{NO}_3^+$)
 - $[\text{M}+\text{Na}]^+$: 210.1049 (calculated for $\text{C}_9\text{H}_{17}\text{NNaO}_3^+$)

Applications in Drug Discovery and Development

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The piperidine scaffold is a common motif in many drugs targeting the central nervous system (CNS).^[6] The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecules. Its applications span the synthesis of antihistamines, antipsychotics, and antidepressants.^[7]

Safety and Handling

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is classified as an irritant.^[8]

- Hazard Statements:

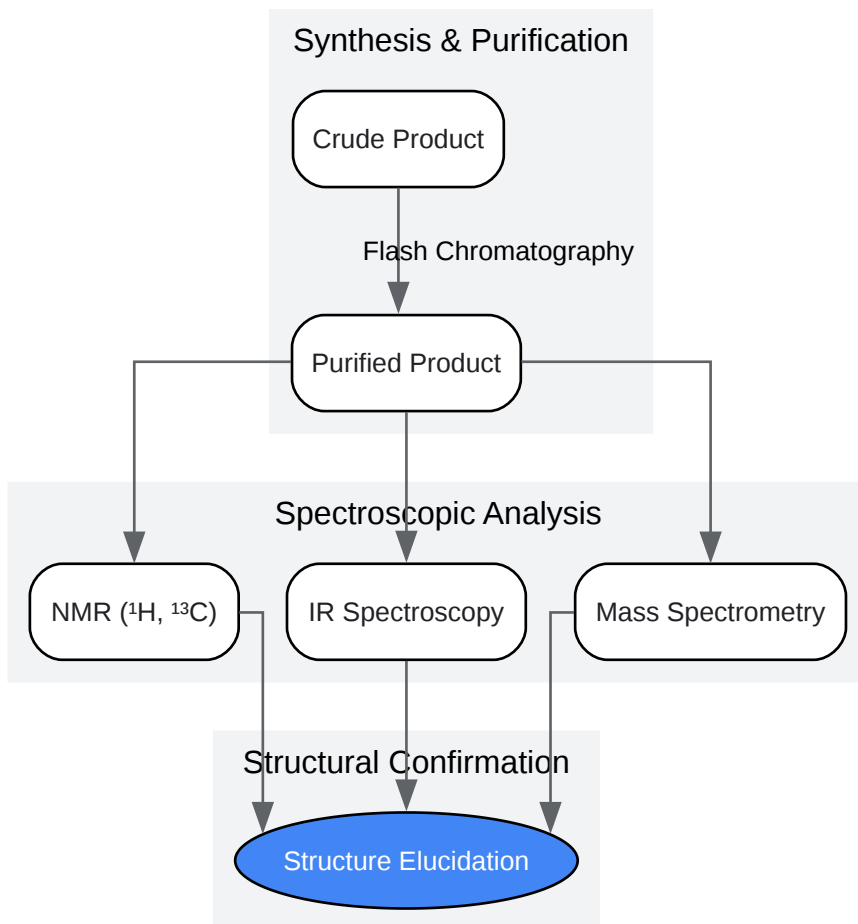
- H315: Causes skin irritation.[8]
- H319: Causes serious eye irritation.[8]
- H335: May cause respiratory irritation.[8]
- Precautionary Measures:
 - Wear protective gloves, clothing, and eye/face protection.
 - Use only in a well-ventilated area.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Logical Relationships in Characterization

The characterization of **Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate** follows a logical workflow to confirm its identity and purity.

Characterization of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate



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Caption: A logical workflow for the characterization process.

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